molecular formula C14H13NO2S B7534176 N-(4-acetylphenyl)-2-thiophen-3-ylacetamide

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide

Cat. No.: B7534176
M. Wt: 259.33 g/mol
InChI Key: ZZSPSWNGTOXIBQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a thiophene ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-thiophen-3-ylacetamide typically involves the reaction of 4-acetylphenylamine with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)-2-thiophen-3-ylacetamide.

    Reduction: Formation of N-(4-aminophenyl)-2-thiophen-3-ylacetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-thiophen-3-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group may play a role in modulating the compound’s activity by influencing its binding affinity to the target molecules. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

Uniqueness

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide is unique due to the presence of both an acetylphenyl and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-18-9-11/h2-7,9H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSPSWNGTOXIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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